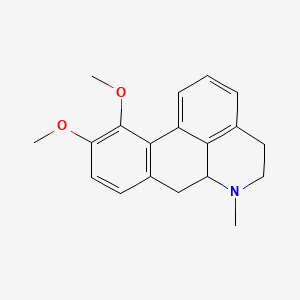
(-)-10,11-Dimethoxyaporphine
Cat. No. B8339898
M. Wt: 295.4 g/mol
InChI Key: HCXDSTXYBRCIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04309542
Procedure details


1.7 g. (-)-10,11-Dihydroxyaporphine are dissolved in 15 ml. dimethyl formamide. After the addition of 130 ml. toluene, the mixture is heated to 110° C. (bath temperature) and, within the course of 30 minutes, 25.6 ml. of a 1N methanolic solution of phenyl trimethyl ammonium hydroxide added thereto dropwise, with vigorous stirring and the simultaneous distilling off of the toluene/alcohol azeotrope. After completion of the addition, the bath temperature is gradually increased to 130° C. As soon as the temperature of the distillate passing over has reached 110°-111° C., a further 12.5 ml. of the above-described methylation solution are added thereto. The reaction mixture is subsequently heated under reflux for 1 hour and then worked up in a manner analogous to that described in Example 1, Variant A, to give (-)-10,11-dimethoxyaporphine in the form of a yellowish syrup which is purified chromatographically on basic aluminium oxide (activity stage III) using methylene chloride/petroleum ether (1:1 v/v) as elution agent, the yield being 1.555 g. (83% of theory); NMR spectrum (CDCl3) δ 2.5 (3H, s, N--CH3), 3.65 (3H,s, O--CH3), 3.83 (3H, s, O--CH3), 6.63-7.27 (4H, m), 8.1 (1H,dd, C--1--H) ppm.


[Compound]
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
OC1C(O)=C2C(C[CH:7]3[C:19]4[C:11](=[CH:12][CH:13]=[CH:14][C:15]2=4)[CH2:10][CH2:9][N:8]3[CH3:20])=CC=1.CN(C)[CH:23]=[O:24].[OH-:26].[C:27]1([N+](C)(C)C)C=CC=CC=1.[C:37]1([CH3:43])[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>>[CH3:27][O:26][C:40]1[C:41]([O:24][CH3:23])=[C:42]2[C:37]([CH2:43][CH:7]3[C:19]4[C:11](=[CH:12][CH:13]=[CH:14][C:15]2=4)[CH2:10][CH2:9][N:8]3[CH3:20])=[CH:38][CH:39]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C2CC3N(CCC4=CC=CC(C2=C1O)=C43)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Three
[Compound]
|
Name
|
methanolic solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].C1(=CC=CC=C1)[N+](C)(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
dropwise, with vigorous stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition of 130 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
within the course of 30 minutes, 25.6 ml
|
|
Duration
|
30 min
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the simultaneous distilling off of the toluene/alcohol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over has reached 110°-111° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
of the above-described methylation solution are added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is subsequently heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 1 hour
|
|
Duration
|
1 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C2CC3N(CCC4=CC=CC(C2=C1OC)=C43)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
